Acetamide, N-[1-(difluoroamino)cyclohexyl]-
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Overview
Description
Acetamide, N-[1-(difluoroamino)cyclohexyl]-: is an organic compound with the molecular formula C₈H₁₄N₂OF₂ and a molecular weight of 192.20636 g/mol . This compound is characterized by the presence of a difluoroamino group attached to a cyclohexyl ring, which is further connected to an acetamide moiety.
Preparation Methods
The synthesis of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves several steps, typically starting with the preparation of the cyclohexylamine derivative. The difluoroamino group is introduced through a fluorination reaction, often using reagents such as difluoramine or fluorinating agents under controlled conditions . The final step involves the acylation of the difluoroamino-cyclohexylamine with acetic anhydride or acetyl chloride to form the desired acetamide compound.
Chemical Reactions Analysis
Acetamide, N-[1-(difluoroamino)cyclohexyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of amines or alcohols.
Scientific Research Applications
Acetamide, N-[1-(difluoroamino)cyclohexyl]- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of Acetamide, N-[1-(difluoroamino)cyclohexyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroamino group plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition , receptor antagonism , or signal transduction modulation .
Comparison with Similar Compounds
Acetamide, N-[1-(difluoroamino)cyclohexyl]- can be compared with other similar compounds, such as:
N,N-Dimethylacetamide (DMA): Unlike Acetamide, N-[1-(difluoroamino)cyclohexyl]-, DMA is more widely used as a solvent and is not prepared from acetamide.
Fluoroacetamide: This compound contains a fluorine atom attached to the acetamide moiety, but lacks the cyclohexyl ring and difluoroamino group.
Cyclohexylamine derivatives: These compounds share the cyclohexylamine core but differ in the functional groups attached, leading to variations in their chemical and biological properties.
Properties
CAS No. |
647034-56-8 |
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Molecular Formula |
C8H14F2N2O |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
N-[1-(difluoroamino)cyclohexyl]acetamide |
InChI |
InChI=1S/C8H14F2N2O/c1-7(13)11-8(12(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H,11,13) |
InChI Key |
HGCVBIIBYIUSKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1(CCCCC1)N(F)F |
Origin of Product |
United States |
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